molecular formula C18H21N3O3S B3196748 1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 1000932-04-6

1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Cat. No. B3196748
CAS RN: 1000932-04-6
M. Wt: 359.4 g/mol
InChI Key: WQBOAWJRVOEUGW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C18H21N3O3S . It has a molecular weight of 359.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21N3O3S/c1-5-6-14-11-16(19-18-17(14)13(3)20-21(18)4)24-25(22,23)15-9-7-12(2)8-10-15/h7-11H,5-6H2,1-4H3 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate, focusing on six unique fields:

Pharmaceutical Development

1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has shown potential in pharmaceutical development due to its unique structural properties. It can act as a scaffold for the synthesis of various bioactive molecules, potentially leading to the development of new drugs. Its heterocyclic structure is particularly valuable in medicinal chemistry for designing compounds with specific biological activities .

Cancer Research

This compound has been investigated for its anti-cancer properties. The pyrazolo[3,4-b]pyridine core is known for its ability to inhibit certain kinases involved in cancer cell proliferation. Research has shown that derivatives of this compound can effectively inhibit the growth of cancer cells, making it a promising candidate for anti-cancer drug development .

Neurodegenerative Disease Studies

In the field of neurodegenerative diseases, 1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has been explored for its neuroprotective effects. Its ability to modulate specific neural pathways and protect neurons from oxidative stress and apoptosis makes it a potential therapeutic agent for diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are key players in inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Research

1,3-Dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a promising compound for developing new antimicrobial agents .

Cardiovascular Disease Research

In cardiovascular research, this compound has been evaluated for its potential to treat conditions such as hypertension and heart failure. Its ability to modulate vascular tone and reduce oxidative stress in cardiovascular tissues suggests it could be beneficial in managing cardiovascular diseases .

Synthetic Chemistry

Beyond its biological applications, this compound is valuable in synthetic chemistry. It serves as a versatile building block for the synthesis of more complex molecules. Its reactivity and stability make it an excellent candidate for various chemical transformations and the development of new synthetic methodologies .

Material Science

In material science, 1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has been explored for its potential use in the development of novel materials. Its unique electronic properties can be harnessed to create advanced materials for electronic and photonic applications .

1 2 3

properties

IUPAC Name

(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-5-6-14-11-16(19-18-17(14)13(3)20-21(18)4)24-25(22,23)15-9-7-12(2)8-10-15/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBOAWJRVOEUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128699
Record name 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1,3-dimethyl-4-propyl-, 6-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

CAS RN

1000932-04-6
Record name 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1,3-dimethyl-4-propyl-, 6-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1,3-dimethyl-4-propyl-, 6-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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